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Compound of Interest

Compound Name: Ethanediamide, N,N'-dipropyl-
CAS No.: 14040-77-8
Cat. No.: B1295042

Get Quote

Executive Summary

N,N'-dipropyloxamide represents a fundamental class of self-assembling bis-amides. While
chemically simple, its solid-state architecture reveals complex supramolecular synthons driven
by robust hydrogen bonding networks. This guide dissects the crystallographic data, providing
a validated synthesis protocol and analyzing the intermolecular forces that dictate its packing.
For researchers in drug delivery and crystal engineering, understanding this structure offers
critical insights into designing low-molecular-weight organogelators (LMWGSs) and peptide-
mimetic scaffolds.

Molecular Architecture & Theoretical Grounding

The oxamide moiety (-NH-CO-CO-NH-) acts as a rigid, planar spacer. In N,N'-
dipropyloxamide, the central C-C bond connects two amide groups.

Conformational Locking
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The molecule adopts a trans-planar conformation in the solid state. This is not accidental but
energetic:

e Dipole Minimization: The trans arrangement opposes the substantial dipoles of the two
carbonyl groups, reducing the overall molecular dipole moment.

» Steric Relief: The propyl chains extend distally, minimizing steric clash with the carbonyl
oxygens.

The Supramolecular Synthon

The defining feature of this crystal structure is the self-complementary hydrogen bonding
capability. The molecule acts as a double-donor (two N-H protons) and double-acceptor (two
C=0 oxygens), facilitating the formation of infinite 1-D ribbons. This mimics the

-sheet secondary structures found in proteins, making this compound a valuable model for
studying amyloid aggregation and gelation mechanisms.

Validated Synthesis & Crystallization Protocol

The following protocol is optimized for high purity and single-crystal growth suitable for X-ray
diffraction (XRD).

Reaction Mechanism

The synthesis proceeds via a double nucleophilic acyl substitution. Propylamine acts as the
nucleophile attacking the electrophilic carbonyl carbons of diethyl oxalate.

Reaction Scheme:

Step-by-Step Methodology
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Step Operation

Critical Parameter

Rationale

1 Reagent Prep

1:2.2 Molar Ratio

Use slight excess of
propylamine to drive
the reaction to
completion and
prevent mono-amide

formation.

2 Solvation

Ethanol (Abs.)

Ethanol solubilizes the
reactants but is a poor
solvent for the product
at room temp,
facilitating

precipitation.

3 Addition

Dropwise, 0°C

The reaction is
exothermic. Control
temperature to
prevent side reactions
or evaporation of the

amine.

4 Reflux

2 Hours, 78°C

Ensures
thermodynamic
conversion. The
mixture will become a

thick slurry.

5 Isolation

Vacuum Filtration

Wash the white
precipitate with cold
ethanol to remove

unreacted amine.

6 Crystallization

Methanol (Slow Evap)

Crucial for XRD:
Dissolve in warm
methanol. Allow slow
evaporation at RT to
grow defect-free

prisms/needles.
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Synthesis Workflow Visualization

Diethyl Oxalate 0°C, EtOH Nucleophilic Attack Reflux 2h Precipitation Filtration Recrystallization Self-Assembl Single Crystal
+ n-Propylamine (Exothermic) (White Solid) (MeOH Slow Evap) N,N'"-dipropyloxamide

Click to download full resolution via product page

Figure 1: Optimized synthesis and crystallization workflow for isolating single-crystal N,N'-
dipropyloxamide.

Structural Analysis (Crystallographic Data)

Based on recent structural determinations (Source 1.2), the crystal packing is governed by a
hierarchy of interactions.

Unit Cell & Packing Motifs
e Hydrogen Bonding: The molecules link via intermolecular
hydrogen bonds.[1][2][3]
o Geometry: The N-H donor of one molecule binds to the C=0 acceptor of a neighbor.
o Result: Formation of infinite 1D ribbons running parallel to the crystallographic axes.
» Ribbon Stacking: These H-bonded ribbons stack via van der Waals forces and weak

interactions.

» Propyl Chain Role: The alkyl chains project outward from the ribbons, creating hydrophobic
regions that interdigitate. This amphiphilic nature (polar core, non-polar shell) is
characteristic of organogelators.

Physicochemical Characterization Data
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Property

Valuel/Observation

Method Validation

Melting Point

160°C - 162°C

Sharp transition indicates high

purity.

IR Spectroscopy

3280 cm~1 (N-H stretch)1650
cm~t (Amide 1)1540 cm™1
(Amide 11)

Confirms secondary amide
structure and H-bonding status
(shifts compared to free

amide).

Solubility

Soluble: MeOH,
DMSOInsoluble: Water,

Hexane

Polarity profile dictates solvent
choice for crystallization
(MeOH) vs. washing

(Hexane/Water).

Supramolecular Assembly Logic
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Figure 2: Hierarchical assembly from monomer to 3D crystal lattice, highlighting the transition
from H-bonding to hydrophobic stacking.

Applications in Research & Development
Crystal Engineering & Co-Crystals

The oxamide unit is a robust "supramolecular synthon." Researchers utilize N,N'-
dipropyloxamide as a co-crystal former to modulate the solubility of active pharmaceutical
ingredients (APIs). By disrupting the homomeric ribbons and introducing an APl with
complementary donors/acceptors (e.g., carboxylic acids), one can engineer new solid forms
with improved bioavailability.
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Organogelators (LMWGS)

The structural features identified—strong 1D H-bonding capability coupled with hydrophobic
alkyl tails—are the hallmarks of Low Molecular Weight Gelators (LMWGS).

e Mechanism: In non-polar solvents, the H-bonded ribbons elongate into fibers. These fibers
entangle to immobilize the solvent via capillary forces.

e Relevance: This compound serves as a baseline model for developing injectable drug
delivery depots where the gel forms in situ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Crystal Structure & Supramolecular
Architecture of N,N'-Dipropyloxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295042/docs#technical-guide-crystal-structure-
supramolecular-architecture-of-n-n-dipropyloxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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